

Application of Irak4-IN-13 in Studying Sepsis Pathophysiology

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Compound of Interest

Compound Name: *Irak4-IN-13*

Cat. No.: *B12418616*

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Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. A central pathway in the innate immune response that drives the inflammatory cascade in sepsis is initiated by Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R). Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that acts as a master regulator in this signaling pathway.[1] Upon activation of TLRs or IL-1R, IRAK4 is recruited to the receptor complex and initiates a signaling cascade that leads to the activation of transcription factors such as NF- κ B and the subsequent production of pro-inflammatory cytokines and chemokines.[2][3]

Given its pivotal role, IRAK4 has emerged as a key therapeutic target for inflammatory diseases, including sepsis.[1][2] While traditional small molecule inhibitors have focused on blocking the kinase activity of IRAK4, a novel and more effective approach is the targeted degradation of the IRAK4 protein. This is achieved through the use of Proteolysis-targeting chimeras (PROTACs).

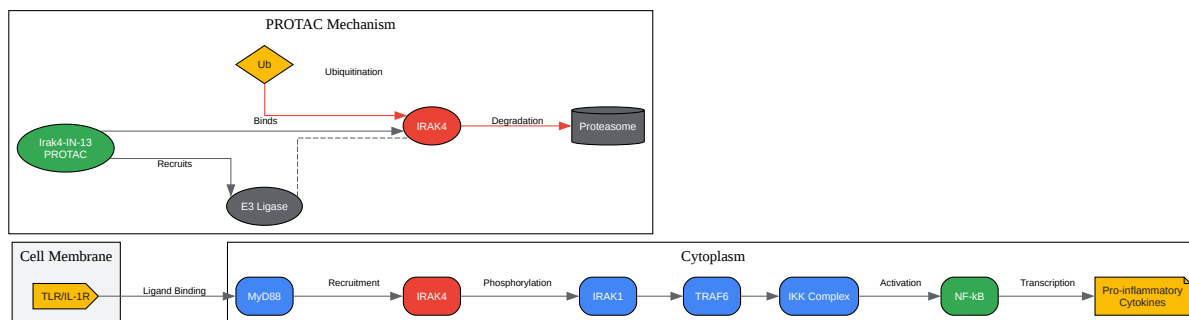
Irak4-IN-13 is a ligand designed for the synthesis of IRAK4-targeting PROTACs. A PROTAC synthesized from **Irak4-IN-13** is a heterobifunctional molecule that simultaneously binds to IRAK4 and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the IRAK4 protein by the proteasome. This approach has the significant advantage of eliminating both the kinase and the scaffolding functions of IRAK4, leading to a

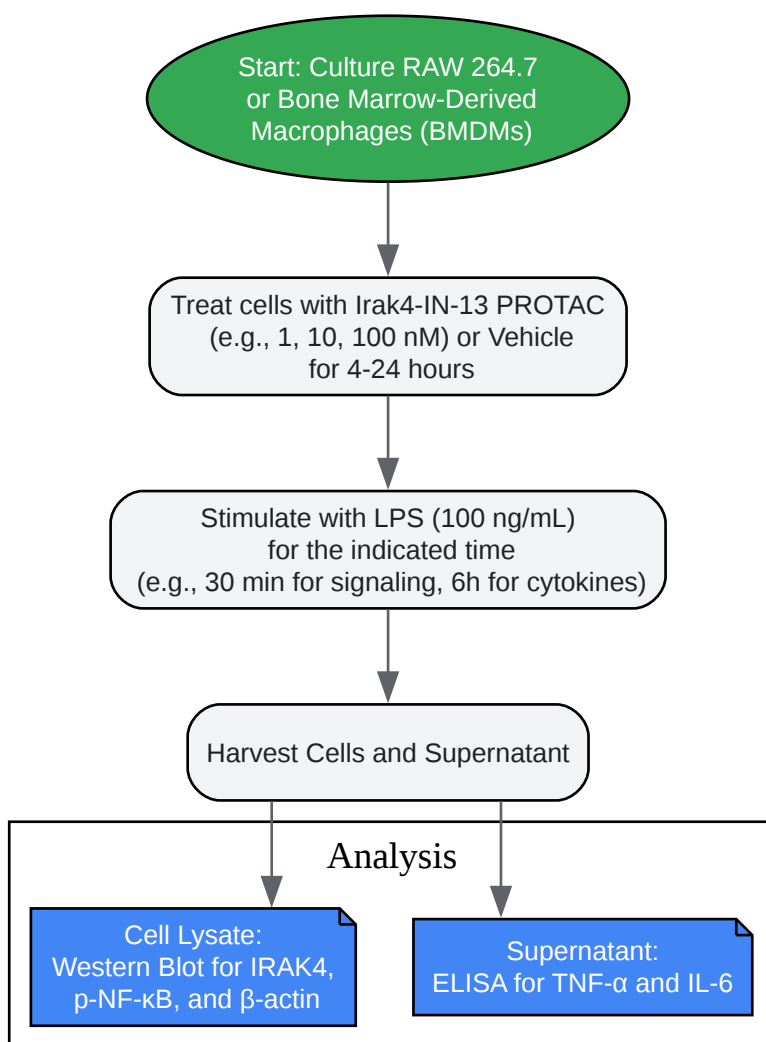
more profound and sustained inhibition of the inflammatory response compared to kinase inhibitors alone.[4][5][6] Studies have shown that IRAK4 degraders can be highly effective in reducing inflammatory cytokine release in models of sepsis and other inflammatory conditions. [4][5][7]

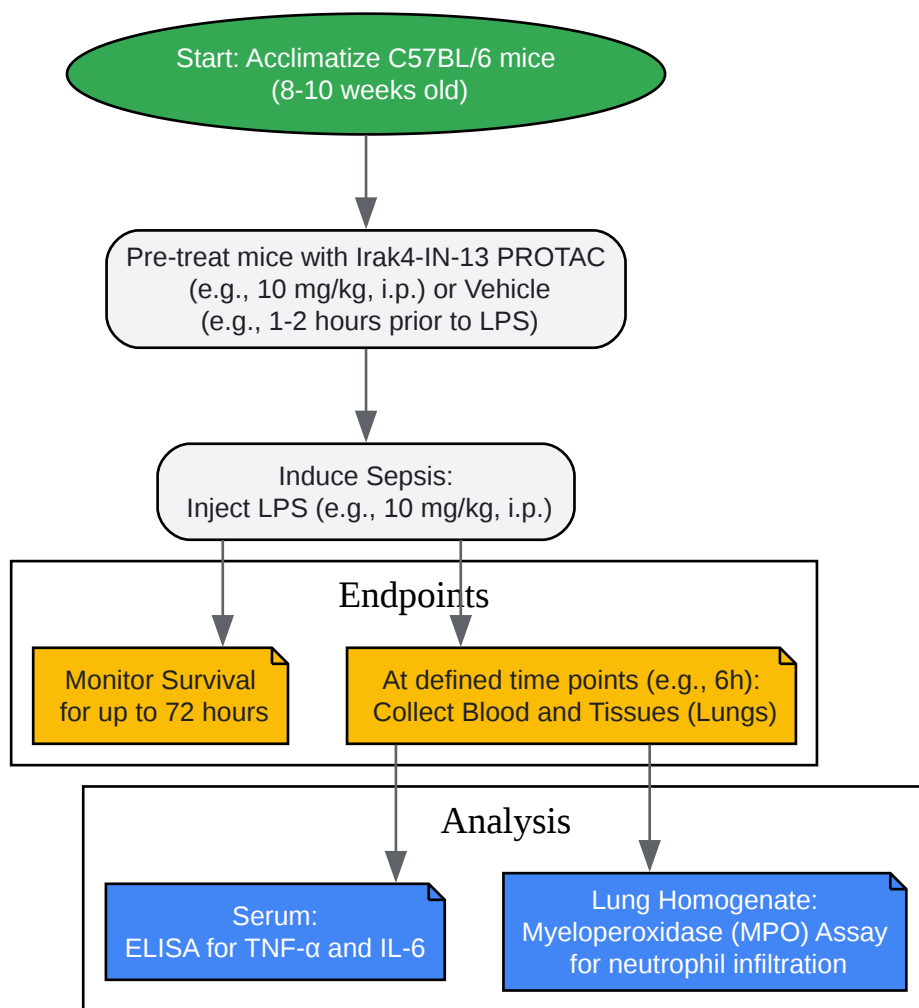
These application notes provide a comprehensive overview and detailed protocols for utilizing an **Irak4-IN-13**-based PROTAC to investigate the pathophysiology of sepsis.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway and the mechanism of action of an **Irak4-IN-13**-based PROTAC.







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